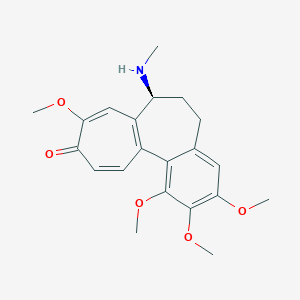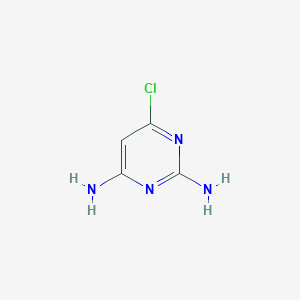
3,4,5-Tribromopyrazole
Overview
Description
1-Deoxymannojirimycin (hydrochloride) is a biologically active compound known for its inhibitory effects on alpha-glucosidase and alpha-mannosidase enzymes. This compound has shown significant antiviral properties and is being explored for its potential therapeutic applications, particularly in the treatment of viral infections and metabolic disorders .
Mechanism of Action
Target of Action
3,4,5-Tribromopyrazole is primarily used in the preparation of 1-aryl-4-substituted piperazine CCR1 antagonists . The CCR1 (C-C chemokine receptor type 1) is a protein that in humans is encoded by the CCR1 gene. It is a receptor for several chemokines and plays a fundamental role in the inflammatory response .
Mode of Action
It is known that it interacts with its target, the ccr1 receptor, to produce 1-aryl-4-substituted piperazine ccr1 antagonists . These antagonists bind to the CCR1 receptor, blocking the binding of its natural ligands and thus inhibiting the inflammatory response .
Biochemical Pathways
This pathway plays a crucial role in immune responses, including the recruitment of leukocytes to sites of inflammation .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in chloroform , which could potentially affect its bioavailability and distribution in the body.
Result of Action
The primary result of the action of this compound is the production of 1-aryl-4-substituted piperazine CCR1 antagonists . These antagonists inhibit the inflammatory response by blocking the action of the CCR1 receptor . This can have significant effects at the molecular and cellular levels, potentially reducing inflammation and immune responses.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability in the body . Additionally, factors such as pH and temperature could potentially affect its stability and efficacy.
Biochemical Analysis
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
1-Deoxymannojirimycin (hydrochloride) can be synthesized through various chemical routes. One common method involves the reduction of nojirimycin, followed by the introduction of a hydrochloride group. The synthetic process typically includes steps such as reductive amination and separation of epimers. For instance, the use of reagents like TiCl4 and NaCNBH3 in methanol, followed by purification steps, can yield the desired compound . Industrial production methods often involve fermentation processes using bacterial strains such as Bacillus and Streptomyces species, which naturally produce the compound .
Chemical Reactions Analysis
1-Deoxymannojirimycin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory properties.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various analogs. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like NaCNBH3 (Sodium cyanoborohydride). .
Scientific Research Applications
1-Deoxymannojirimycin (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosidase inhibition and glycoprotein processing.
Biology: The compound is employed in studies involving cell-surface carbohydrate structures and their biological functions.
Medicine: It has shown potential in antiviral therapies, particularly against HIV and influenza viruses. .
Comparison with Similar Compounds
1-Deoxymannojirimycin (hydrochloride) is similar to other iminosugars like 1-Deoxynojirimycin and 1,5-Dideoxy-1,5-imino-D-mannitol. it is unique in its selective inhibition of alpha-mannosidase I and its potent antiviral properties. Other similar compounds include:
1-Deoxynojirimycin: Known for its antihyperglycemic and antiviral activities.
1,5-Dideoxy-1,5-imino-D-mannitol: Used in studies of glycoprotein processing and as a therapeutic agent .
Properties
IUPAC Name |
3,4,5-tribromo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr3N2/c4-1-2(5)7-8-3(1)6/h(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKCKQJBGFUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347899 | |
| Record name | 3,4,5-Tribromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17635-44-8 | |
| Record name | 3,4,5-Tribromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRIBROMO-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3,4,5-Tribromopyrazole in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic systems. For instance, it acts as a precursor for synthesizing functionalized pyrazoles, N-substituted dihydropyridinones, iminothiazolidinones, and iminothiazolines. [] Additionally, it can be utilized as an auxiliary group to direct specific chemical transformations. For example, researchers employed this compound as an auxiliary to achieve ortho-C-H hydroxylation of benzyl compounds via a boronation/oxidation sequence using BBr3 and NaBO3·4H2O. This method exhibited excellent site selectivity and provided moderate to excellent yields of the corresponding phenols under metal-free conditions. []
Q2: How does the structure of this compound facilitate its use in Suzuki-Miyaura reactions?
A: The three bromine atoms on the pyrazole ring of this compound play a crucial role in Suzuki-Miyaura cross-coupling reactions. They act as leaving groups, enabling the selective installation of various aryl or heteroaryl groups at specific positions on the pyrazole ring. This allows for the synthesis of a diverse library of pyrazole derivatives with tailored substituents. [] Researchers have successfully demonstrated the synthesis of N-protected 3,4,5-triaryl-pyrazoles, 3,5-diaryl-4-bromopyrazoles, and 5-aryl-3,4-dibromopyrazoles with excellent site-selectivity and good yields using this strategy. []
Q3: Has the antimicrobial activity of compounds derived from this compound been investigated?
A: Yes, research indicates that various heterocyclic compounds derived from this compound, such as benzo[d]thiazol-2-amines, 1-(benzo[d]thiazol-2-yl)-3-(substituted) thioureas, and ethyl 4-(3-benzoylthioureido) benzoates, demonstrate promising in vitro antibacterial activity against both gram-positive and gram-negative bacteria. [] The synthesized compounds exhibited good to potent activity compared to standard antibacterial drugs. Furthermore, these compounds displayed moderate antifungal activity against several fungal strains in vitro. [] These findings highlight the potential of this compound derivatives as lead compounds for developing novel antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


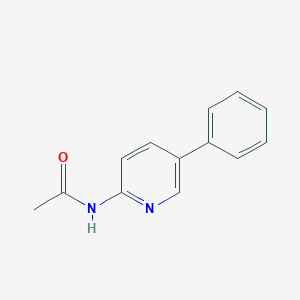
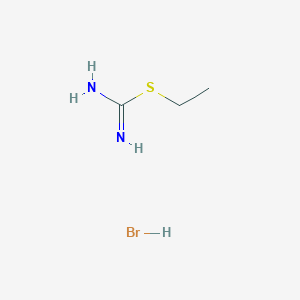
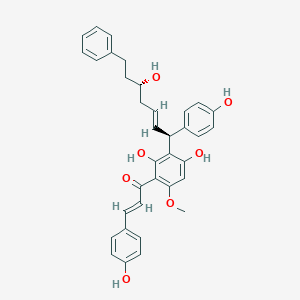
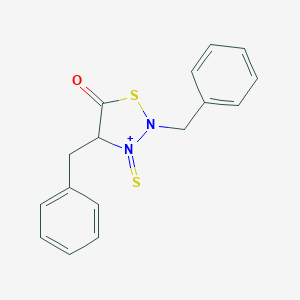
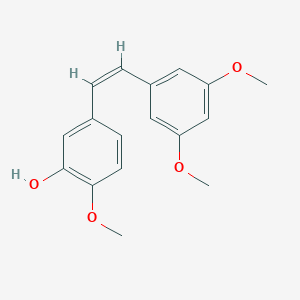
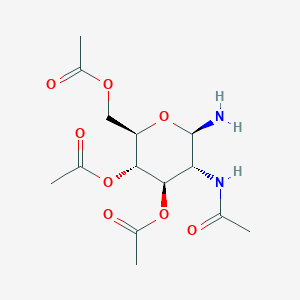

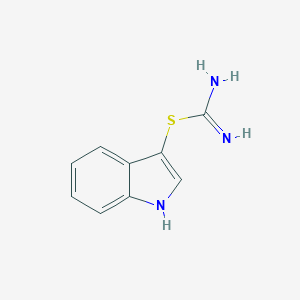
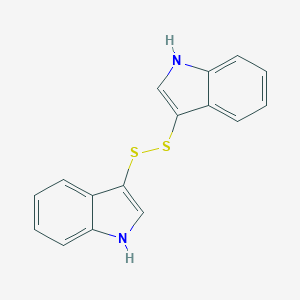
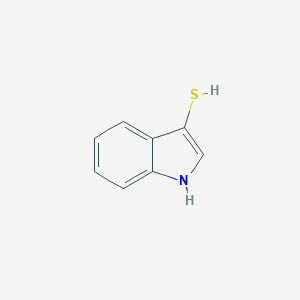
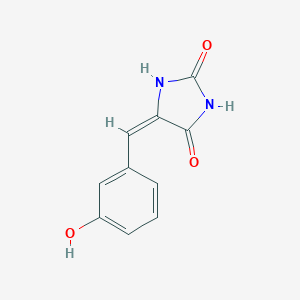
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)
